N-Cyclopropyl vs N-Alkyl: LogP Reduction and Enhanced Fsp³ for Lead Optimization
The N-cyclopropyl substituent on the target compound confers a computed LogP of approximately 0.17 and an Fsp³ (fraction of sp³-hybridized carbon atoms) of 0.57, as reported in the Fluorochem product datasheet . In contrast, the N-ethyl analog (1-ethyl-1H-imidazol-5-yl)methanesulfonyl chloride (C₆H₁₀ClN₂O₂S, MW 209.52) has a computed LogP of approximately 0.94 , representing a ~0.77 log unit increase in lipophilicity. The N-methyl analog (C₅H₇ClN₂O₂S, MW 194.64) is expected to have an even higher LogP and lower Fsp³ due to the absence of the cyclopropyl ring strain and reduced aliphatic carbon saturation. Fsp³ values above 0.45 are associated with improved clinical success rates in drug discovery programs [1].
| Evidence Dimension | Lipophilicity (LogP) and molecular saturation (Fsp³) |
|---|---|
| Target Compound Data | LogP = 0.17, Fsp³ = 0.57 (Fluorochem computed values) |
| Comparator Or Baseline | N-ethyl analog: LogP ≈ 0.94 (computed); N-methyl analog: LogP predicted higher; both have lower Fsp³ |
| Quantified Difference | ΔLogP ≈ -0.77 vs N-ethyl analog; target compound Fsp³ exceeds 0.50 threshold |
| Conditions | Computed physicochemical properties from vendor datasheets; LogP and Fsp³ calculated by standard algorithms |
Why This Matters
Lower LogP reduces non-specific protein binding and improves aqueous solubility of derived sulfonamide products, while higher Fsp³ correlates with reduced attrition in drug development, making this building block preferable for lead-like compound libraries.
- [1] Lovering, F.; Bikker, J.; Humblet, C. Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. J. Med. Chem. 2009, 52 (21), 6752–6756. View Source
